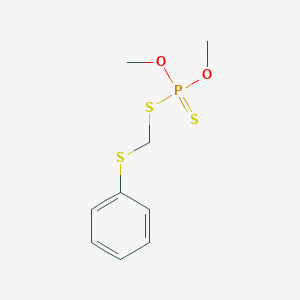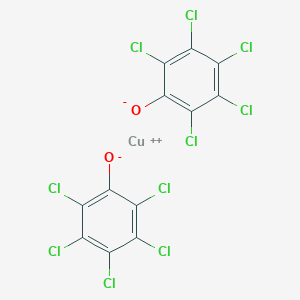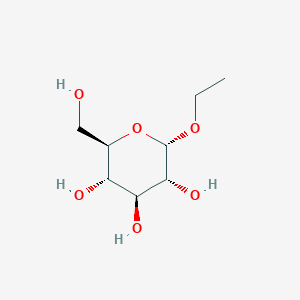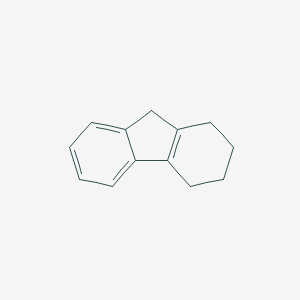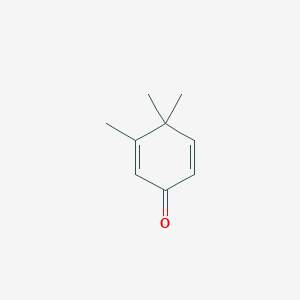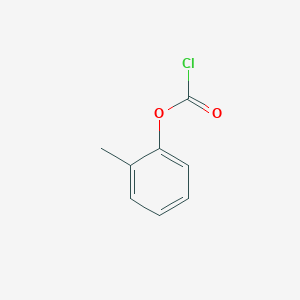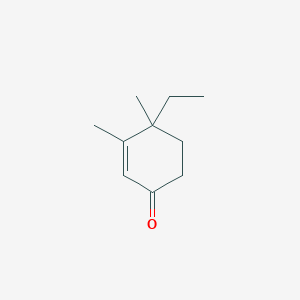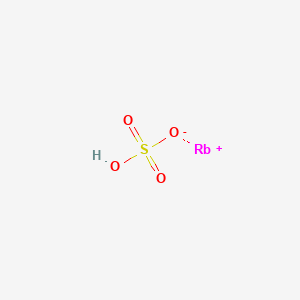
Rubidium hydrogen sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium hydrogen sulphate (RbHSO4) is a chemical compound that is widely used in scientific research applications. It is a salt that is formed by combining rubidium and hydrogen sulphate. Rubidium is a soft, silvery-white metallic element that belongs to the alkali metal group. Hydrogen sulphate is a compound that is formed by combining hydrogen, sulphur, and oxygen. Rubidium hydrogen sulphate is a highly soluble compound that is used in a variety of research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of rubidium hydrogen sulphate is not well understood. However, it is believed to interact with the water molecules in solution, which can affect the behavior of ions and molecules in the solution.
Effets Biochimiques Et Physiologiques
Rubidium hydrogen sulphate has no known biochemical or physiological effects. It is not used in any medical applications and is not intended for human consumption.
Avantages Et Limitations Des Expériences En Laboratoire
Rubidium hydrogen sulphate has several advantages for lab experiments. It is highly soluble in water, which makes it easy to work with in solution. Additionally, it has a unique crystal structure, which makes it useful for crystal growth experiments. However, it also has some limitations. It is not stable in air and can decompose over time. Additionally, it is relatively expensive compared to other salts that are commonly used in research applications.
Orientations Futures
There are several future directions for research involving rubidium hydrogen sulphate. One potential area of research is in the development of new crystal growth techniques using rubidium hydrogen sulphate. Additionally, it may be possible to use rubidium hydrogen sulphate in new types of electrochemistry experiments. Another area of research is in the development of new NMR spectroscopy techniques that utilize rubidium hydrogen sulphate. Finally, it may be possible to use rubidium hydrogen sulphate in new types of materials science experiments.
Méthodes De Synthèse
Rubidium hydrogen sulphate can be synthesized by reacting rubidium hydroxide with sulphuric acid. The reaction produces rubidium hydrogen sulphate and water. The chemical equation for the reaction is as follows:
RbOH + H2SO4 → Rubidium hydrogen sulphate + H2O
Applications De Recherche Scientifique
Rubidium hydrogen sulphate is used in a variety of scientific research applications. It is commonly used in nuclear magnetic resonance (NMR) spectroscopy, which is a technique used to study the structure and properties of molecules. Rubidium hydrogen sulphate is also used in electrochemistry experiments to study the behavior of ions in solution. Additionally, it is used in crystal growth experiments due to its unique crystal structure.
Propriétés
Numéro CAS |
15587-72-1 |
|---|---|
Nom du produit |
Rubidium hydrogen sulphate |
Formule moléculaire |
RbHSO4 HO4RbS |
Poids moléculaire |
182.54 g/mol |
Nom IUPAC |
hydrogen sulfate;rubidium(1+) |
InChI |
InChI=1S/H2O4S.Rb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+1/p-1 |
Clé InChI |
SCWZRXZHBXDDBE-UHFFFAOYSA-M |
SMILES isomérique |
OS(=O)(=O)[O-].[Rb+] |
SMILES |
OS(=O)(=O)[O-].[Rb+] |
SMILES canonique |
[H+].[O-]S(=O)(=O)[O-].[Rb+] |
Autres numéros CAS |
15587-72-1 |
Synonymes |
rubidium sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







